molecular formula C14H14N2O4 B13633527 3-(6-methoxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione

3-(6-methoxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione

Cat. No.: B13633527
M. Wt: 274.27 g/mol
InChI Key: FGBNXLHMSCQOHG-UHFFFAOYSA-N
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Description

3-(6-Methoxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is a synthetic small molecule featuring a piperidine-2,6-dione core fused to a 6-methoxy-substituted isoindole ring.

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

3-(5-methoxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C14H14N2O4/c1-20-9-3-2-8-7-16(14(19)10(8)6-9)11-4-5-12(17)15-13(11)18/h2-3,6,11H,4-5,7H2,1H3,(H,15,17,18)

InChI Key

FGBNXLHMSCQOHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CN(C2=O)C3CCC(=O)NC3=O)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-methoxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione typically involves the following steps:

    Formation of Isoindolinone Core: The isoindolinone core can be synthesized through the cyclization of ortho-substituted benzamides under acidic or basic conditions.

    Introduction of Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the isoindolinone intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(6-Methoxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases, such as cancer, neurodegenerative disorders, and infectious diseases.

    Industry: The compound is used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(6-methoxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways, such as apoptosis, cell proliferation, and inflammation, leading to its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Lenalidomide (3-(4-Amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione)
  • Structure: Features a 4-amino substituent on the isoindole ring (C13H13N3O3; molecular mass 259.26) .
  • Pharmacological Profile : Approved for multiple myeloma and myelodysplastic syndromes, lenalidomide exhibits anti-angiogenic, anti-inflammatory, and tumor-suppressive effects via CRBN-dependent degradation of IKZF1/3 .
3-(6-Fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione
  • Structure : Substitution at the 6-position with fluorine (C13H11FN2O3; molecular mass 262.24) .
  • Key Differences: Fluorine’s electronegativity may increase metabolic stability and membrane permeability compared to methoxy or amino groups. No clinical data is available, but fluorine’s presence often enhances bioavailability in pharmaceuticals .
EM-12 (3-(1-Oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione)
  • Structure : Lacks substituents on the isoindole ring (CAS 26581-81-7) .
  • Used in research as a CRBN-binding scaffold for PROTAC development .

Physicochemical and Crystallographic Properties

Compound Substituent Melting Point (°C) Solubility (mg/mL) Crystalline Forms
Lenalidomide 4-NH2 267.7 0.03 (water) β-modification (DSC peaks: 174.9°C exo, 267.7°C endo)
3-(6-Methoxy-...)piperidine-2,6-dione 6-OCH3 Not reported Not reported No data available
3-(6-Fluoro-...)piperidine-2,6-dione 6-F Not reported Not reported No data available
EM-12 None Not reported 0.01 (DMSO) Amorphous/crystalline forms
  • Polymorphism : Lenalidomide’s β-crystalline form improves thermal stability and dissolution rates, critical for oral bioavailability . The target compound’s crystallinity remains unstudied, but similar optimization would be necessary for pharmaceutical development.

Pharmacological and Therapeutic Comparisons

  • Mechanism of Action: Lenalidomide: Binds CRBN, promoting degradation of IKZF1/3 and IL-2 enhancement in T-cells . Methoxy Derivative: The 6-OCH3 group may sterically hinder CRBN binding, reducing immunomodulatory activity. Alternatively, it could confer novel protein-targeting properties . Fluoro Derivative: Fluorine’s small size might allow retained CRBN interaction with altered degradation kinetics .
  • Therapeutic Applications: Lenalidomide: Oncology (multiple myeloma, lymphoma) . Methoxy/Fluoro Analogs: Potential applications in targeted protein degradation (e.g., PROTACs) or kinase inhibition, as seen in pyrimidine-linked analogs (e.g., compound 20 targeting ALK) .

Biological Activity

3-(6-methoxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, including a piperidine core and an isoindoline moiety, which contribute to its biological activity.

Chemical Structure and Properties

The compound has the molecular formula C13H14N2O3C_{13}H_{14}N_{2}O_{3} and a molecular weight of 246.26 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

PropertyValue
CAS Number 1061605-49-9
Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
Purity ≥98%

Research indicates that 3-(6-methoxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione interacts with specific enzymes and receptors to modulate their activity. This modulation can lead to various pharmacological effects, including:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in critical biological pathways, which may help in treating diseases associated with enzyme dysfunction.
  • Receptor Interaction : It may bind to certain receptors, influencing cellular signaling pathways that are crucial for maintaining homeostasis.

Biological Activity

The compound has been studied for its diverse biological activities:

Anticancer Properties

Studies have shown that this compound exhibits significant anticancer activity. It has been observed to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and modulating cell cycle progression. For instance:

  • In vitro Studies : In human cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

Antimicrobial Activity

Preliminary investigations indicate that 3-(6-methoxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione possesses antimicrobial properties. It has been tested against several bacterial strains and fungi, showing promising results in inhibiting their growth.

Modulation of Immune Response

The compound's interaction with immune cells suggests it may play a role in modulating immune responses. Specifically, it has been linked to the regulation of T-cell activity, potentially influencing autoimmune conditions.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Cancer Cell Lines : A study conducted on breast cancer cell lines revealed that treatment with the compound led to a significant decrease in tumor growth markers (e.g., Ki67 expression) compared to untreated controls.
  • Antimicrobial Testing : In a study evaluating the antimicrobial efficacy of various compounds, 3-(6-methoxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione exhibited effective inhibition against Staphylococcus aureus and Candida albicans.
  • Immune Modulation Research : Research indicated that the compound could enhance the proliferation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance and preventing autoimmune diseases.

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